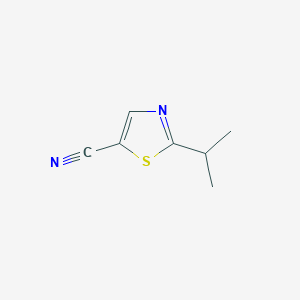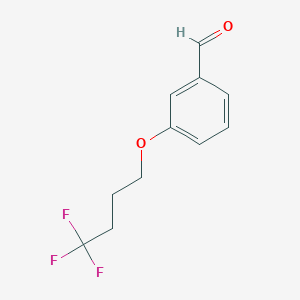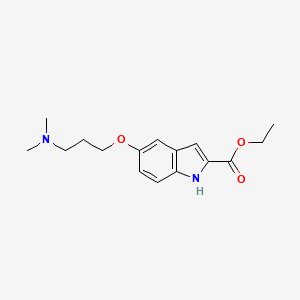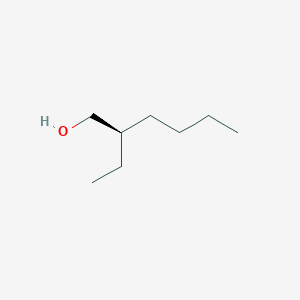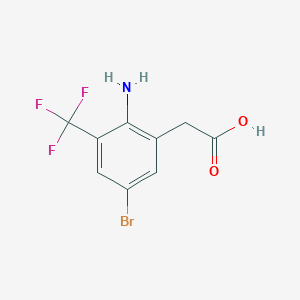
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a bromine atom, an amino group, and a trifluoromethyl group attached to a phenyl ring, with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amination steps, as well as the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in various binding interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the bromine and amino groups.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains an amino and trifluoromethyl group but differs in the position of the functional groups.
2-Methyl-4-(trifluoromethyl)phenylacetic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine and amino groups provide sites for further chemical modification and interaction with biological targets.
特性
分子式 |
C9H7BrF3NO2 |
|---|---|
分子量 |
298.06 g/mol |
IUPAC名 |
2-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrF3NO2/c10-5-1-4(2-7(15)16)8(14)6(3-5)9(11,12)13/h1,3H,2,14H2,(H,15,16) |
InChIキー |
IWGAUQNBSMKUKE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CC(=O)O)N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


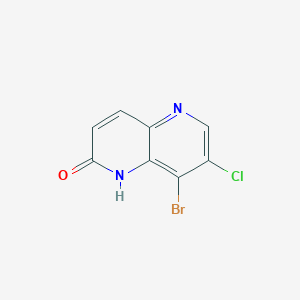
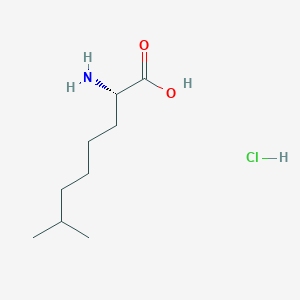
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
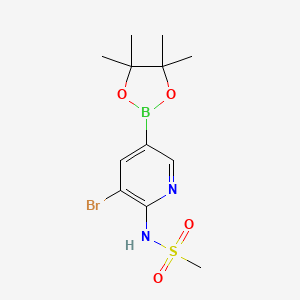
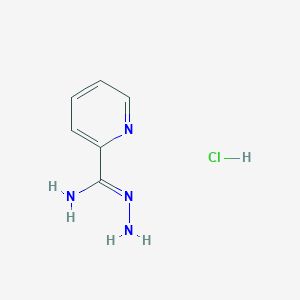
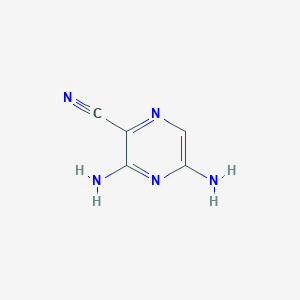
![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
